molecular formula C17H16N6O B14095569 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B14095569
M. Wt: 320.3 g/mol
InChI Key: OLJVZPPNLROHQU-KEBDBYFISA-N
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Description

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring and a pyrazine ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide stands out due to its specific combination of pyrazole and pyrazine rings, which imparts unique chemical and biological properties. This structural uniqueness allows it to form distinct complexes with metals and interact differently with biological targets compared to other similar compounds .

Properties

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C17H16N6O/c1-12-15(10-20-21-17(24)16-11-18-8-9-19-16)13(2)23(22-12)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24)/b20-10+

InChI Key

OLJVZPPNLROHQU-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NC=CN=C3

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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